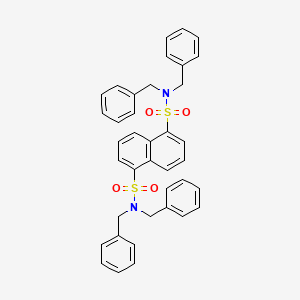
N,N,N',N'-tetrabenzylnaphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of four benzyl groups attached to a naphthalene disulfonamide core. It is primarily used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This involves using high-purity reagents and solvents, maintaining precise temperature control, and employing advanced purification techniques such as recrystallization or chromatography. The reaction is typically conducted in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Naphthalene disulfonic acids.
Reduction: Naphthalene diamines.
Substitution: Naphthalene derivatives with various functional groups.
Scientific Research Applications
N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N,N,N-TETRABENZYL-1,4-NAPHTHALENEDISULFONAMIDE
- N,N,N,N-TETRABENZYL-1,3-NAPHTHALENEDISULFONAMIDE
- N,N,N,N-TETRABENZYL-1,2-NAPHTHALENEDISULFONAMIDE
Uniqueness
N,N,N,N-TETRABENZYL-1,5-NAPHTHALENEDISULFONAMIDE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C38H34N2O4S2 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
1-N,1-N,5-N,5-N-tetrabenzylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C38H34N2O4S2/c41-45(42,39(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32)37-25-13-24-36-35(37)23-14-26-38(36)46(43,44)40(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34/h1-26H,27-30H2 |
InChI Key |
UFBGFLWNYJZIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11102429.png)
![[2-methoxy-4-[(Z)-(3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]phenyl] acetate](/img/structure/B11102440.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
![N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11102457.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
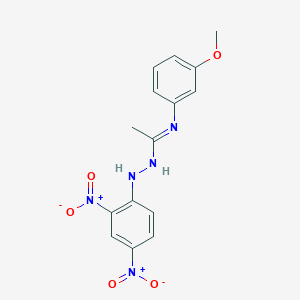
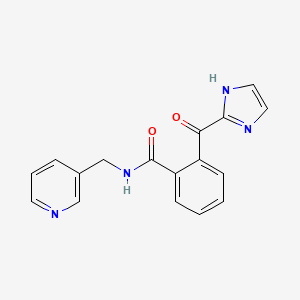
![4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one](/img/structure/B11102471.png)
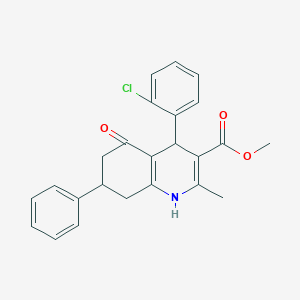
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11102486.png)
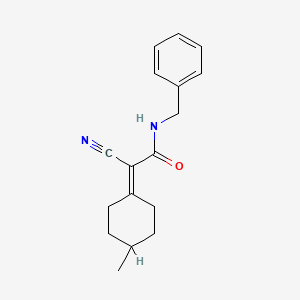
![4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11102497.png)
![5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11102500.png)
![1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B11102505.png)
